molecular formula C10H15ClN2OS B3086141 1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride CAS No. 1158524-62-9

1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride

Cat. No. B3086141
CAS RN: 1158524-62-9
M. Wt: 246.76
InChI Key: HRGTXWXHHAUNKE-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . Piperidine derivatives are known to exhibit a variety of biological activities .


Synthesis Analysis

While specific synthesis methods for “1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride” were not found, there are general methodologies for the synthesis of piperidine derivatives . These methods often involve the use of various catalysts and reagents .


Molecular Structure Analysis

The molecular structure of “1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride” likely involves a piperidine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions would depend on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride” would depend on its specific molecular structure. Piperidine derivatives generally have properties typical of organic compounds, such as being soluble in organic solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the protodeboronation of pinacol boronic esters, a process that is not well developed . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Anti-Markovnikov Hydromethylation of Alkenes

The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This process is a valuable transformation that was applied to methoxy protected (−)-Δ8-THC and cholesterol .

4. Total Synthesis of δ-®-Coniceine and Indolizidine 209B The compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This process involves protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .

Synthesis of Spirooxindolopyrrolidine-Embedded Piperidinone

The compound can be used in the synthesis of spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity . This process involves a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .

Cytotoxicity and Apoptosis Induction

The compound can be used in cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model . The resulting product showed slightly better cytotoxicity and apoptosis induction than the reference drug .

Future Directions

The future directions for research on “1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride” could include further studies on its synthesis, chemical properties, and biological activities. Given the wide range of activities exhibited by piperidine derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

(3-aminopiperidin-1-yl)-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGTXWXHHAUNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thienylcarbonyl)-3-piperidinamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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